![molecular formula C18H14N4O B11403682 2-benzyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 116293-85-7](/img/structure/B11403682.png)

2-benzyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

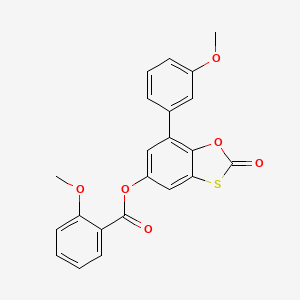

Le 7(4H)-oxo-2-benzyl-5-phényl[1,2,4]triazolo[1,5-a]pyrimidine est un composé hétérocyclique appartenant à la famille des triazolopyrimidines.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 7(4H)-oxo-2-benzyl-5-phényl[1,2,4]triazolo[1,5-a]pyrimidine implique généralement la cyclisation de précurseurs appropriés. Une méthode courante implique la réaction de 2-aminopyridines avec des nitriles en conditions oxydantes. Des oxydants tels que l'hypochlorite de sodium (NaOCl), le tétraacétate de plomb (Pb(OAc)4) ou le dioxyde de manganèse (MnO2) peuvent être utilisés pour faciliter le processus de cyclisation . Une autre approche implique l'utilisation de N-(2-pyridyl)amidines et de guanidines, qui subissent une cyclisation oxydative pour former le noyau triazolopyrimidine .

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le choix des réactifs et des conditions serait optimisé pour la rentabilité et le rendement. Des méthodes catalytiques et des procédés à flux continu peuvent être utilisés pour améliorer l'efficacité et la scalabilité .

Analyse Des Réactions Chimiques

Types de réactions

Le 7(4H)-oxo-2-benzyl-5-phényl[1,2,4]triazolo[1,5-a]pyrimidine peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants courants tels que le peroxyde d'hydrogène (H2O2) ou le permanganate de potassium (KMnO4).

Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs comme le borohydrure de sodium (NaBH4) ou l'hydrure de lithium aluminium (LiAlH4).

Réactifs et conditions courants

Oxydation : H2O2, KMnO4

Réduction : NaBH4, LiAlH4

Substitution : Nucléophiles tels que les halogénures, les amines ou les thiols

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des formes réduites du composé .

Applications de la recherche scientifique

Chimie : Le composé est utilisé comme élément de base pour la synthèse de molécules et de matériaux plus complexes.

Mécanisme d'action

Le mécanisme d'action du 7(4H)-oxo-2-benzyl-5-phényl[1,2,4]triazolo[1,5-a]pyrimidine implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, ses effets neuroprotecteurs sont médiés par l'inhibition du stress du réticulum endoplasmique, de l'apoptose et de la voie inflammatoire NF-kB . La capacité du composé à inhiber la production d'oxyde nitrique (NO) et de facteur de nécrose tumorale α (TNF-α) dans les cellules de microglie humaines stimulées par le LPS soutient davantage ses propriétés anti-inflammatoires .

Applications De Recherche Scientifique

2-Benzyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as a CDK2 inhibitor, which makes it a promising candidate for cancer treatment . It also exhibits various biological activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . Additionally, this compound has applications in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . In material sciences, it is used for its unique chemical properties and functional group tolerance .

Mécanisme D'action

The mechanism of action of 2-Benzyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. As a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells . The compound also acts on other molecular targets, such as RORγt, PHD-1, JAK1, and JAK2, modulating various biological pathways .

Comparaison Avec Des Composés Similaires

Le 7(4H)-oxo-2-benzyl-5-phényl[1,2,4]triazolo[1,5-a]pyrimidine peut être comparé à d'autres dérivés de triazolopyrimidine, tels que :

7-Hydroxy-2-benzyl-5-phényl[1,2,4]triazolo[1,5-a]pyrimidine : Ce composé possède un groupe hydroxyle en position 7, ce qui peut influencer sa réactivité et son activité biologique.

7-Phényl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-ones : Ces dérivés ont montré des activités anticonvulsivantes puissantes et sont étudiés pour leurs applications thérapeutiques potentielles.

Dérivés de [1,2,4]triazolo[1,5-a]pyridine : Ces composés sont utilisés dans la conception de médicaments et la science des matériaux, de manière similaire aux dérivés de triazolopyrimidine.

La particularité du 7(4H)-oxo-2-benzyl-5-phényl[1,2,4]triazolo[1,5-a]pyrimidine réside dans son motif de substitution spécifique et les activités biologiques qui en résultent, ce qui en fait un composé précieux pour la recherche et le développement.

Propriétés

Numéro CAS |

116293-85-7 |

|---|---|

Formule moléculaire |

C18H14N4O |

Poids moléculaire |

302.3 g/mol |

Nom IUPAC |

2-benzyl-5-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |

InChI |

InChI=1S/C18H14N4O/c23-17-12-15(14-9-5-2-6-10-14)19-18-20-16(21-22(17)18)11-13-7-3-1-4-8-13/h1-10,12H,11H2,(H,19,20,21) |

Clé InChI |

JCSWJRPKGNJAPV-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)CC2=NC3=NC(=CC(=O)N3N2)C4=CC=CC=C4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Fluorobenzyl)amino]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11403615.png)

![N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}benzamide](/img/structure/B11403618.png)

![3-(Furan-2-yl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11403624.png)

![Diethyl {5-[(2-chlorobenzyl)amino]-2-(4-methoxyphenyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11403626.png)

![N-(4-methylphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B11403633.png)

![7-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11403644.png)

![5-chloro-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11403645.png)

![6-(4-chlorophenyl)-3-ethyl-N-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11403653.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]propanamide](/img/structure/B11403663.png)

![5,6-Dimethyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11403681.png)